4-Iodophenol;4-nitrobenzoic acid
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Overview
Description
4-Iodophenol and 4-nitrobenzoic acid are two distinct aromatic compounds with significant applications in various fields of science and industry. 4-Iodophenol is an aromatic organic compound characterized by an iodine substituent on the phenol ring, while 4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative. Both compounds are valuable intermediates in organic synthesis and have unique properties that make them useful in different applications.
Preparation Methods
4-Iodophenol
4-Iodophenol can be synthesized through several methods. One common method involves the diazotization of 4-aminophenol followed by iodination. Another method includes the reaction of salicylic acid with iodine, followed by decarboxylation .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid can be prepared by the nitration of methylbenzene (toluene) to form 4-nitrotoluene, which is then oxidized using chromic acid to yield 4-nitrobenzoic acid . Industrial production methods often involve the use of nitric acid and sulfuric acid mixtures for nitration, followed by oxidation processes.
Chemical Reactions Analysis
4-Iodophenol
4-Iodophenol undergoes various coupling reactions where the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol . It can also participate in nucleophilic aromatic substitution reactions, where the iodine atom is substituted by nucleophiles under specific conditions .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is involved in several types of reactions, including reduction, where the nitro group is reduced to an amino group, and substitution reactions, where the carboxyl group can be modified . Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4-Iodophenol
4-Iodophenol is used in chemiluminescence imaging assays and experiments as a diagnostic agent to detect cancer cells . It is also employed in the synthesis of agonists towards the estrogen β receptor and in the production of polarizing films for liquid crystal displays (LCDs) .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is used in the biosynthesis of antibiotics like aureothin . It also serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used in infrared Fourier transform spectroscopic studies to investigate adsorption on surfaces .
Mechanism of Action
4-Iodophenol
The mechanism of action of 4-iodophenol in chemiluminescence involves the enhancement of light emission through the interaction with specific substrates, which aids in the detection of cancer cells . It also acts as a precursor in the synthesis of compounds that target estrogen receptors, influencing cellular pathways related to hormone signaling .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The compound’s role in antibiotic biosynthesis involves its incorporation into complex molecular structures that inhibit bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Another iodophenol isomer with the iodine substituent in the ortho position.
3-Iodophenol: An isomer with the iodine substituent in the meta position.
4-Fluorophenol: A phenol derivative with a fluorine substituent instead of iodine.
4-Chlorophenol: A phenol derivative with a chlorine substituent.
4-Bromophenol: A phenol derivative with a bromine substituent.
Uniqueness
4-Iodophenol is unique due to its specific iodine substituent, which imparts distinct reactivity and applications, particularly in chemiluminescence and estrogen receptor targeting . 4-Nitrobenzoic acid’s uniqueness lies in its nitro group, which makes it a valuable intermediate in the synthesis of antibiotics and other pharmaceuticals .
Properties
CAS No. |
85965-99-7 |
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Molecular Formula |
C13H10INO5 |
Molecular Weight |
387.13 g/mol |
IUPAC Name |
4-iodophenol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H5IO/c9-7(10)5-1-3-6(4-2-5)8(11)12;7-5-1-3-6(8)4-2-5/h1-4H,(H,9,10);1-4,8H |
InChI Key |
JMMDRPCUUUVLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1O)I |
Origin of Product |
United States |
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